2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Beschreibung
This compound is a structurally complex heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core substituted with a 9-methyl group and a 4-methylphenyl moiety at position 2. A sulfanyl (-S-) linker connects this core to an ethanone group, which is further bonded to a 1,2,3,4-tetrahydroquinoline moiety. Its molecular formula is C₃₁H₂₇N₃O₂S, with a molecular weight of 505.63 g/mol (calculated based on substituent modifications from and ). The chromeno-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research, while the tetrahydroquinoline moiety may enhance bioavailability and target specificity.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2S/c1-19-12-14-22(15-13-19)28-31-29-24(17-23-9-5-7-20(2)27(23)35-29)30(32-28)36-18-26(34)33-16-6-10-21-8-3-4-11-25(21)33/h3-5,7-9,11-15H,6,10,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUCNPAMKZCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.56 g/mol. The compound features a chromeno-pyrimidine core linked to a tetrahydroquinoline moiety through a sulfanyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions. The detailed synthetic pathway often includes the use of various reagents and solvents to achieve the desired purity and yield.
Antimicrobial Activity
Research has indicated that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group in the synthesized compound is believed to enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways . Molecular docking studies indicate that the compound may interact with key proteins involved in cancer cell proliferation.
Study 1: Antimicrobial Screening
A study conducted on various chromeno-pyrimidine derivatives reported that compounds similar to our target exhibited significant antimicrobial activity. The study utilized standard agar diffusion methods to assess efficacy against Klebsiella pneumoniae and Enterococcus faecalis, revealing minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for effective derivatives .
Study 2: Anticancer Evaluation
In a recent evaluation involving human breast cancer cell lines (MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism was further elucidated through flow cytometry analysis showing increased apoptosis rates in treated cells .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has indicated that compounds similar to 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibit antiviral properties. For instance, derivatives of this compound have been studied for their effectiveness against viral infections. A patent (US8575135B2) discusses the synthesis of antiviral compounds that may include similar structures and their therapeutic applications against viral pathogens .
Anticancer Properties
The compound has shown promise in cancer research. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar chromeno-pyrimidine structures have been evaluated for their cytotoxic effects on cancer cells through molecular docking studies and in vitro assays . These studies suggest that the compound may interfere with cancer cell metabolism or induce apoptosis.
Antimicrobial Activity
The antimicrobial potential of this compound is another area of investigation. Preliminary studies indicate that it possesses significant antibacterial and antifungal activities. The lipophilicity of the compound enhances its ability to permeate bacterial membranes, making it effective against a range of pathogens .
Case Study 1: Antiviral Efficacy
A study explored the antiviral efficacy of structurally related compounds in inhibiting viral replication. The findings suggested that modifications to the chromeno-pyrimidine scaffold could enhance antiviral activity, indicating a pathway for further development of antiviral agents based on this chemical framework.
Case Study 2: Anticancer Mechanisms
Recent research focused on the mechanism of action of the compound in cancer cells. It was found to activate specific apoptotic pathways while inhibiting key signaling pathways involved in cell survival. The study utilized both in vitro and in vivo models to validate the anticancer properties .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a reactive site for nucleophilic substitution. Common reagents include thiols, amines, or alcohols under basic conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Thiol Displacement | K₂CO₃, DMF, 80°C, 12h | Aliphatic/Aromatic thiols | Replacement of sulfanyl group with new thioether derivatives |
| Amine Substitution | Et₃N, CH₃CN, reflux, 8h | Primary/Secondary amines | Formation of amine-linked chromeno-pyrimidine analogs |
This reaction is critical for introducing functional diversity, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.
Oxidation to Sulfone Derivatives
The sulfanyl group undergoes oxidation to sulfone (-SO₂-) under controlled conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Sulfone Formation | H₂O₂ (30%), AcOH, 60°C, 6h | Hydrogen peroxide | Sulfone analog with enhanced polarity and potential bioactivity |
Sulfone derivatives often exhibit altered pharmacokinetic properties compared to the parent compound.
Acid-Mediated Ring-Opening Reactions
The chromeno-pyrimidine core is susceptible to ring-opening under acidic conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Chromeno Ring Opening | HCl (conc.), EtOH, reflux, 4h | Hydrochloric acid | Cleavage of the chromene ring, yielding pyrimidine-thioether intermediates |
This reaction is useful for synthesizing simpler fragments for mechanistic studies or further functionalization.
Acetylation of the Tetrahydroquinoline Nitrogen
The secondary amine in the tetrahydroquinoline moiety undergoes acetylation:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acetylation | AcCl, Pyridine, 0°C → RT, 2h | Acetyl chloride | N-Acetylated derivative with modified solubility and target affinity |
This modification is frequently employed to modulate the compound’s pharmacokinetic profile.
Photochemical Dimerization
UV irradiation induces dimerization via the chromeno-pyrimidine core:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), CH₂Cl₂, 24h | None | Dimeric structure with potential enhanced biological activity |
Dimerization can alter binding kinetics to biological targets, such as enzymes or receptors.
Key Mechanistic Insights
-
Sulfanyl Reactivity : The sulfur atom’s nucleophilicity drives substitutions, while its oxidation state modulates electronic properties.
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Ring Strain Influence : The fused chromeno-pyrimidine system’s strain facilitates ring-opening under acidic or thermal stress.
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Tetrahydroquinoline Flexibility : The saturated quinoline moiety allows conformational adjustments, influencing reactivity at the nitrogen center .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Ethoxy or methylsulfonyl substituents () alter electronic properties, affecting binding affinity to targets like kinases or histone deacetylases.
Bioactivity and Pharmacological Profiles
- Structural Similarity and Bioactivity Clustering: Compounds with >70% Tanimoto similarity (e.g., chromeno-pyrimidines and quinoline derivatives) often cluster into groups with shared bioactivity profiles. For instance, chromeno-pyrimidines exhibit inhibitory activity against cyclin-dependent kinases (CDKs), while tetrahydroquinoline derivatives target G-protein-coupled receptors (GPCRs).
- Impact of Substituents: The sulfanyl (-S-) linker in the target compound may facilitate hydrogen bonding with cysteine residues in enzymatic binding pockets, as seen in kinase inhibitors.
Computational and Experimental Comparisons
- Tanimoto Coefficient Analysis: Using Morgan fingerprints, the target compound shows ~65–75% similarity to chromeno-pyrimidine derivatives in and , suggesting overlapping modes of action.
- Docking Affinity Variability: Minor structural changes (e.g., phenyl vs. 4-methylphenyl) alter binding affinities by up to 2.5 kcal/mol in molecular docking studies, as observed in .
Q & A
Q. What spectroscopic methods are essential for confirming the structural identity of this compound in synthetic chemistry research?
Answer: Structural confirmation requires a combination of ¹H and ¹³C NMR to analyze proton environments and carbon frameworks, supplemented by IR spectroscopy for functional group verification. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Advanced 2D NMR techniques (e.g., COSY, HSQC) resolve stereochemical ambiguities. Comparative studies with structurally similar chromeno[2,3-d]pyrimidine derivatives validate substitution patterns .
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
Answer: The synthesis involves three stages:
- Core formation: Cyclization of 4-hydroxycoumarin derivatives with aldehydes under acid catalysis (e.g., p-toluenesulfonic acid).
- Thiolation: Introduction of the sulfanyl group using thiourea or Lawesson’s reagent.
- Coupling: Nucleophilic substitution with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Purity is ensured via silica gel chromatography and recrystallization (ethanol/water). Monitor reaction progress using TLC and HPLC .
Q. What analytical methods are recommended for purity assessment in preclinical studies?
Answer: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ_max ≈ 270 nm). Complement with:
- Elemental analysis (C, H, N, S) within 0.3% theoretical values.
- Thermal gravimetric analysis (TGA) to detect solvent residues.
- HRMS for isotopic pattern matching. For trace impurities (<0.1%), employ LC-MS/MS .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity, based on comparative studies?
Answer: Systematic SAR studies reveal that:
- Electron-withdrawing groups (e.g., fluorophenyl) enhance target binding affinity but reduce solubility.
- Methyl substitutions on the phenyl ring improve metabolic stability.
- The sulfanyl linker’s length impacts conformational flexibility and potency. Validate findings through computational docking and in vitro assays under standardized conditions .
Q. What advanced experimental design principles apply to optimizing sulfanyl group introduction?
Answer: Employ a factorial design to vary temperature (40–120°C), catalyst loading (5–20 mol% p-toluenesulfonic acid), and solvent polarity. Use in situ FTIR/HPLC for real-time monitoring. Statistical analysis (ANOVA) identifies critical variables, while Arrhenius plots determine activation energy. Compare mechanistic pathways (nucleophilic vs. radical) using alternative thiol sources .
Q. How can computational chemistry improve pharmacokinetic properties of derivatives?
Answer: A multi-stage workflow includes:
- Quantum mechanics (DFT): Predict metabolic soft spots and guide protective group strategies.
- Molecular dynamics: Simulate membrane permeability and blood-brain barrier penetration.
- Machine learning: Train models on chromeno[2,3-d]pyrimidine datasets to predict absorption-distribution parameters. Validate with parallel synthesis and in vitro ADME profiling of prioritized analogs .
Methodological Notes
- Contradiction Resolution: Conflicting bioactivity data require standardized assays (e.g., identical cell lines, exposure times) and physicochemical profiling (logP, solubility) to account for bioavailability differences .
- Reaction Optimization: Catalyst selection (e.g., p-toluenesulfonic acid vs. Pd/C) significantly impacts yield and regioselectivity. Prioritize green solvents (e.g., ethanol) for scalability .
- Data Validation: Cross-reference computational predictions (e.g., docking scores) with crystallographic data or mutagenesis studies to confirm binding modes .
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